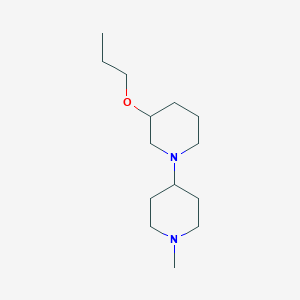![molecular formula C15H23NO B6075475 2-[1-(2-methylbenzyl)-2-piperidinyl]ethanol](/img/structure/B6075475.png)
2-[1-(2-methylbenzyl)-2-piperidinyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(2-methylbenzyl)-2-piperidinyl]ethanol, commonly known as MPPE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPPE is a tertiary amine that belongs to the class of piperidine derivatives.
Wirkmechanismus
The mechanism of action of MPPE is not fully understood. It is believed to act as an agonist at the mu-opioid receptor and as an antagonist at the N-methyl-D-aspartate (NMDA) receptor. MPPE has also been shown to inhibit the reuptake of serotonin and norepinephrine.
Biochemical and Physiological Effects:
MPPE has been shown to produce analgesia and anxiolysis in animal models. It has also been reported to have sedative effects. MPPE has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain. It has also been reported to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
MPPE has several advantages as a research tool. It is relatively easy to synthesize and purify. It has also been shown to have low toxicity in animal studies. However, MPPE has some limitations as a research tool. It has poor solubility in water, which can make it difficult to administer in certain experiments. MPPE also has a short half-life, which can make it challenging to study its long-term effects.
Zukünftige Richtungen
There are several future directions for research on MPPE. One area of interest is its potential as a treatment for neuropathic pain and anxiety disorders. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential as a chiral auxiliary in asymmetric synthesis. MPPE has shown promising results in this area, and further studies could lead to the development of new synthetic methods. Additionally, further studies are needed to fully understand the mechanism of action of MPPE and its effects on the brain and body.
Synthesemethoden
The synthesis of MPPE involves the reaction of 2-methylbenzyl chloride with piperidine in the presence of sodium hydroxide. The resulting intermediate is then reduced with sodium borohydride to yield MPPE. The purity of MPPE can be improved by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
MPPE has been studied for its potential application as a chiral auxiliary in asymmetric synthesis. It has also been investigated for its analgesic and anxiolytic properties. MPPE has shown promising results in animal studies as a potential treatment for neuropathic pain and anxiety disorders.
Eigenschaften
IUPAC Name |
2-[1-[(2-methylphenyl)methyl]piperidin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-13-6-2-3-7-14(13)12-16-10-5-4-8-15(16)9-11-17/h2-3,6-7,15,17H,4-5,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIECOASWSBXCCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCCCC2CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2-Methylbenzyl)-2-piperidinyl]ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(3-chlorobenzyl)-1'-propyl-1,4'-bipiperidin-3-yl]methanol](/img/structure/B6075405.png)
![7-[2-nitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one](/img/structure/B6075410.png)
![2-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B6075414.png)
![1-(2-chlorobenzyl)-4-(2-ethyl-4-methyl-1H-imidazol-5-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6075426.png)
![3-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6075431.png)
![2-{[5-(2-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B6075434.png)
![N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-fluorobenzamide](/img/structure/B6075441.png)
![4-({3-[(4-cyclopentyl-1H-1,2,3-triazol-1-yl)methyl]-1-piperidinyl}carbonyl)pyridazine](/img/structure/B6075445.png)

![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-4-(1H-1,2,4-triazol-1-yl)butanamide](/img/structure/B6075460.png)
![N-(4-chlorophenyl)-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B6075462.png)
![2-(4-fluorophenyl)-4-methyl-5-(2-thienylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B6075473.png)
![4-(1-pyrrolidinyl)-6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B6075487.png)
![6-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]-4(3H)-pyrimidinone](/img/structure/B6075495.png)